Allyl 2-(2-(4-(tert-butyl)phenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Allyl 2-(2-(4-(tert-butyl)phenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(2-(4-(tert-butyl)phenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core thiazole structure, followed by the introduction of the pyrrole and benzoyl groups. The final step involves the addition of the allyl and carboxylate groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-(2-(4-(tert-butyl)phenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Allyl 2-(2-(4-(tert-butyl)phenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Allyl 2-(2-(4-(tert-butyl)phenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrrole derivatives with comparable structures. Examples include:
- 2-(4-(tert-butyl)phenyl)-4-methylthiazole-5-carboxylate
- 3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-yl derivatives
Uniqueness
What sets Allyl 2-(2-(4-(tert-butyl)phenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
618071-77-5 |
---|---|
Molecular Formula |
C30H29FN2O5S |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H29FN2O5S/c1-7-14-38-28(37)26-17(3)32-29(39-26)33-23(18-10-12-20(13-11-18)30(4,5)6)22(25(35)27(33)36)24(34)19-9-8-16(2)21(31)15-19/h7-13,15,23,34H,1,14H2,2-6H3/b24-22+ |
InChI Key |
VUTRWNNANRGFTI-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)(C)C)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)(C)C)O)F |
Origin of Product |
United States |
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